Product packaging for 3'-Methyl[1,1'-biphenyl]-3-carbonitrile(Cat. No.:)

3'-Methyl[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B15201076
M. Wt: 193.24 g/mol
InChI Key: ZBWBEYDSNCBLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3'-Methyl[1,1'-biphenyl]-3-carbonitrile is a high-purity organic compound serving as a versatile synthetic intermediate in research and development, particularly within the pharmaceutical industry. This aromatic nitrile features a biphenyl core structure substituted with a methyl group and a carbonitrile functional group, a molecular framework commonly utilized in the synthesis of more complex active pharmaceutical ingredients (APIs) and other fine chemicals . The specific arrangement of its functional groups makes it a valuable scaffold for constructing molecules for screening in drug discovery programs. The compound is strictly for Research Use Only (RUO) and is intended for use by qualified professional researchers in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. All information provided is for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N B15201076 3'-Methyl[1,1'-biphenyl]-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

3-(3-methylphenyl)benzonitrile

InChI

InChI=1S/C14H11N/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9H,1H3

InChI Key

ZBWBEYDSNCBLBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for Biphenyl Carbonitrile Frameworks

Retrosynthetic Analysis of 3'-Methyl[1,1'-biphenyl]-3-carbonitrile

Retrosynthetic analysis is a powerful strategy used in organic synthesis to deconstruct a target molecule into simpler, commercially available starting materials. This process involves breaking key chemical bonds in the target molecule and identifying the corresponding synthetic reactions that could form them. For this compound, the primary disconnection is the carbon-carbon single bond connecting the two phenyl rings. This leads to two key precursor fragments: a substituted phenyl ring bearing a methyl group and another with a nitrile group.

The analysis suggests that the biphenyl (B1667301) linkage can be formed through a cross-coupling reaction, a cornerstone of modern organic synthesis. This approach involves the reaction of an organometallic species derived from one of the phenyl fragments with a halogenated or triflated derivative of the other. The nitrile and methyl groups can either be present on the starting materials or introduced at a later stage of the synthesis.

Carbon-Carbon Bond Formation Strategies for Biphenyl Assembly

The construction of the biphenyl core is the most critical step in the synthesis of this compound. Several powerful methods have been developed for this purpose, each with its own advantages and limitations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering high efficiency, selectivity, and functional group tolerance. The Suzuki-Miyaura coupling is one of the most widely used methods for this transformation. It typically involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the coupling of 3-methylphenylboronic acid with 3-bromobenzonitrile (B1265711) or vice versa.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the oxidative addition step, the palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the desired biphenyl product and regenerates the palladium(0) catalyst.

Catalyst SystemReactantsConditionsYield (%)
Pd(PPh3)4 / Na2CO33-Methylphenylboronic acid, 3-BromobenzonitrileToluene, reflux>90
PdCl2(dppf) / Cs2CO33-Tolylboronic acid, 3-Cyanophenyl triflateDioxane, 80°C85-95
Pd(OAc)2 / SPhos3-Cyano-phenylboronic acid, 3-Bromotoluenet-BuOH/H2O, 100°C>90

This table presents representative examples of Suzuki-Miyaura coupling reactions for the synthesis of biphenyls and is for illustrative purposes. Actual yields may vary depending on specific reaction conditions.

Other notable cross-coupling reactions for biphenyl synthesis include the Negishi coupling (organozinc reagents), Stille coupling (organotin reagents), and Hiyama coupling (organosilicon reagents). The choice of a particular method often depends on the availability of the starting materials and the desired functional group compatibility.

Nucleophilic Aromatic Substitution Approaches for Biphenyl Linkage

While less common than cross-coupling reactions for the synthesis of simple biphenyls, nucleophilic aromatic substitution (SNAr) can be a viable strategy under certain circumstances. This approach typically requires one of the aromatic rings to be activated towards nucleophilic attack by the presence of strong electron-withdrawing groups. In the context of this compound, this would be challenging as neither the methyl nor the nitrile group provides sufficient activation for a classical SNAr reaction to proceed efficiently.

However, variations of this approach, such as the Ullmann condensation, can be employed. The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides. While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols. For instance, the coupling of 3-iodotoluene (B1205562) with 3-iodobenzonitrile (B1295488) in the presence of a copper catalyst and a ligand could potentially yield the desired biphenyl.

Unconventional Gas-Phase Synthetic Routes to Substituted Biphenyls

Gas-phase synthesis represents a more unconventional approach to the formation of substituted biphenyls. These methods often involve high temperatures and pressures and are typically explored more in the context of fundamental chemical research rather than preparative organic synthesis. One potential gas-phase route could involve the pyrolysis of appropriate aromatic precursors, leading to the formation of radical intermediates that can then combine to form the biphenyl linkage. However, controlling the selectivity of such reactions to favor the desired 3,3'-disubstituted product would be a significant challenge, likely leading to a mixture of isomers.

Nitrile Functional Group Introduction and Transformation

Cyanation Reactions via C-C Coupling

The most direct method for introducing the nitrile group is through a cyanation reaction. This can be achieved via several methods, with transition metal-catalyzed cross-coupling reactions being particularly prominent. The Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with copper(I) cyanide, is a classic method for this transformation. Modern variations often utilize palladium or nickel catalysts, which can offer improved yields and milder reaction conditions. For example, 3-bromo-3'-methylbiphenyl (B1620789) could be subjected to cyanation using zinc cyanide in the presence of a palladium catalyst to afford the target molecule.

Another important method is the Sandmeyer reaction, which involves the conversion of an aniline (B41778) derivative to a diazonium salt, followed by treatment with a cyanide salt, typically copper(I) cyanide. This would involve starting with 3'-methyl-[1,1'-biphenyl]-3-amine, diazotizing it with nitrous acid, and then reacting the resulting diazonium salt with a cyanide source.

Reaction NameStarting MaterialReagentsKey Features
Rosenmund-von Braun3-Bromo-3'-methylbiphenylCuCNHigh temperatures often required
Palladium-catalyzed Cyanation3-Bromo-3'-methylbiphenylZn(CN)2, Pd(0) catalystMilder conditions, good functional group tolerance
Sandmeyer Reaction3'-Methyl-[1,1'-biphenyl]-3-amine1. NaNO2, HCl 2. CuCNUseful for converting amines to nitriles

This table provides a summary of common cyanation reactions. The choice of method depends on the specific substrate and desired reaction conditions.

Directed C-H Functionalization for Nitrile Installation

The direct introduction of a nitrile group onto a biphenyl scaffold via C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials. In this approach, a directing group on the biphenyl substrate positions a metal catalyst to activate a specific C-H bond, enabling its conversion to a C-CN bond.

The nitrile group itself can serve as a directing group. Research has shown that a phenyl nitrile functional group can direct the remote meta-C-H activation of biaryl compounds. nih.gov This method provides a valuable tool for modifying biphenyl structures, as the nitrile group can be readily converted into other functional groups like amines, amides, or carboxylic acids. nih.gov The process often involves a palladium catalyst, with substituted 2-pyridone ligands being crucial for facilitating the cleavage of the meta-C-H bond. nih.gov Computational studies using Density Functional Theory (DFT) suggest that a ligand-containing Pd-Ag heterodimeric transition state is key to achieving the desired remote meta-selectivity. nih.gov

Table 1: Overview of Nitrile-Directed C-H Functionalization on Biphenyls

Directing Group Position Selectivity Catalyst System (Example) Key Feature
Phenyl Nitrile meta Pd/Ag with 2-pyridone ligand Utilizes the inherent functionality of the target molecule. nih.gov
Aliphatic Nitrile meta Not specified Temporary template is removable and recyclable. acs.orgnih.gov

Transformations from Other Nitrogen-Containing Precursors (e.g., primary nitro compounds)

Another synthetic route to biphenyl carbonitriles involves the transformation of other nitrogen-containing functional groups that are already present on the biphenyl core. Primary nitro compounds are particularly useful precursors. The reduction of a nitro group to a primary amine is a fundamental and well-established transformation in organic synthesis. nih.govscispace.com

The challenge often lies in selectively reducing the nitro group in the presence of other sensitive functionalities, such as a pre-existing nitrile group on the other ring of the biphenyl. Methodologies using stannous chloride dihydrate (SnCl₂·2H₂O) in solvents like ethyl acetate (B1210297) are known to cleanly reduce aromatic nitro groups while leaving cyano groups unaffected. stackexchange.com This chemoselectivity is crucial for the synthesis of complex molecules where multiple functional groups must be preserved.

Once the primary amine is formed, it can be converted to the nitrile group through various methods, most notably the Sandmeyer reaction. This two-step process involves the diazotization of the primary aromatic amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt.

The transformation sequence is as follows:

Reduction of Nitro Group: Ar-NO₂ → Ar-NH₂

Sandmeyer Reaction: Ar-NH₂ → [Ar-N₂]⁺ → Ar-CN

This pathway provides a reliable method for installing a nitrile group onto a biphenyl ring, starting from a readily available nitro-substituted precursor.

Flow Chemistry Applications in Biphenyl and Nitrile Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise process, has emerged as a powerful technology for chemical synthesis. nih.govresearchgate.net It offers significant advantages, including enhanced safety, better process control, improved heat and mass transfer, and greater scalability. nih.govrsc.org

Biphenyl Synthesis in Flow: The construction of the biphenyl backbone, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can be effectively translated to flow systems. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. researchgate.net This is particularly beneficial for the synthesis of pharmaceutical ingredients, where consistency and quality are paramount. For instance, the synthesis of a cyano-derivative precursor to the drug Valsartan, which features a biphenyl motif, has been successfully demonstrated in a continuous flow process. nih.gov

Nitrile Synthesis in Flow: Flow chemistry is also highly advantageous for the synthesis of nitriles, a class of compounds that can involve hazardous reagents or intermediates. dtu.dk

Cyanide-Free Methods: A continuous flow process for synthesizing aryl nitriles from ketones using p-tosylmethyl isocyanide (TosMIC) has been developed, avoiding the use of highly toxic cyanide salts. This method is fast, with residence times as short as 1.5 minutes, and scalable. rsc.org

From Carboxylic Acids: A catalyst-free, high-temperature/high-pressure flow protocol allows for the direct preparation of nitriles from carboxylic acids using acetonitrile (B52724) as both the solvent and a reactant. acs.orgsemanticscholar.org

From Aldehydes: The Schmidt reaction, which converts aldehydes to nitriles using an azide (B81097) source, can be performed safely and efficiently in a microreactor, minimizing the risks associated with toxic azides. bohrium.com

From Nitro Compounds: The reduction of nitro compounds to primary amines, a key step in the precursor transformation pathway described earlier, has been successfully adapted to flow conditions. A metal-free reduction using trichlorosilane (B8805176) can be performed in continuous flow, affording high yields of amines in very short reaction times without the need for extensive purification. nih.gov

The integration of these steps into a multi-step "telescoped" flow synthesis allows for the production of complex molecules like biphenyl carbonitriles in a streamlined and efficient manner. nih.gov

Stereoselective Synthesis of Biphenyl Derivatives

The stereoselective synthesis of biphenyl derivatives is primarily concerned with controlling axial chirality, a phenomenon known as atropisomerism. pharmaguideline.com Atropisomers are stereoisomers that arise from restricted rotation around a single bond. pharmaguideline.com In substituted biphenyls, bulky groups at the ortho positions of the two rings can hinder rotation around the pivotal C-C bond, leading to stable, non-interconverting enantiomers. slideshare.net The synthesis of single enantiomers of these axially chiral biaryls is of great interest as they are found in many natural products and are used as privileged ligands in asymmetric catalysis. rsc.orgrsc.org

Significant progress has been made in developing methods for the atroposelective synthesis of biaryls:

Asymmetric Cross-Coupling: The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis. By using chiral ligands (e.g., chiral phosphines) with a palladium or nickel catalyst, the coupling of an aryl halide with an arylboronic acid can be rendered enantioselective, producing one atropisomer in excess. rsc.orgresearchgate.net

Asymmetric C-H Functionalization: More recent advances involve the direct, transition-metal-catalyzed asymmetric C-H functionalization to construct the biaryl axis. rsc.org This approach forges the key C-C bond with stereocontrol, offering a highly atom-economical route to chiral biaryls.

Central-to-Axial Chirality Conversion: This strategy involves creating a stereocenter in a precursor molecule, which is then used to control the formation of the chiral axis during a subsequent aromatization or cyclization step. nih.gov For example, an enantioselective Michael addition can set a stereocenter, which then directs the stereochemical outcome of the biaryl axis in a later step. nih.gov

Organocatalysis: Asymmetric organocatalysis has also been employed to construct axially chiral heterobiaryl molecules through de novo ring formation, providing access to a wide range of enantioenriched scaffolds. nih.gov

The choice of method depends on the specific substitution pattern of the target biphenyl and the desired stereochemical outcome. These advanced strategies have unlocked access to previously difficult-to-prepare chiral biaryl compounds. researchgate.net

Table 2: Comparison of Stereoselective Synthesis Methods for Biphenyls

Method Description Common Catalysts/Reagents Key Advantage
Asymmetric Cross-Coupling Enantioselective formation of the biaryl C-C bond from two pre-functionalized aryl partners. researchgate.net Palladium or Nickel with chiral phosphine (B1218219) ligands. Well-established and versatile. rsc.org
Asymmetric C-H Functionalization Direct coupling of two C-H bonds or a C-H bond with a C-X bond with stereocontrol. rsc.org Transition metals (e.g., Rhodium, Palladium) with chiral ligands. High atom economy. rsc.org
Central-to-Axial Conversion A pre-existing stereocenter in the molecule directs the stereochemistry of the newly formed chiral axis. nih.gov Chiral organocatalysts, chiral auxiliaries. Can achieve high enantioselectivity through intramolecular control. nih.gov

Conformational Dynamics and Atropisomerism in Substituted Biphenyls

Induction and Control of Axial Chirality in Biphenyl (B1667301) Derivatives

Axial chirality arises when rotation around a bond is restricted, and the molecule possesses a non-superimposable mirror image. In biphenyls, this is typically achieved by introducing sufficiently large ortho-substituents. However, the induction and control of axial chirality in biphenyls lacking bulky ortho groups, such as 3'-Methyl[1,1'-biphenyl]-3-carbonitrile, presents a more nuanced challenge.

For biphenyls with low rotational barriers, the molecule exists as a rapidly equilibrating mixture of enantiomers. To induce and control axial chirality in such systems, external chiral influences are generally required. One common strategy is the use of a chiral resolving agent to form diastereomeric complexes that can be separated. For example, 3,3'-disubstituted-1,1'-bi-6-methoxy-2-phenol (BIPhOL) derivatives have been successfully resolved through the formation of diastereomeric boronic esters. researchgate.netarxiv.orgnih.govnih.gov This approach allows for the isolation of enantiomerically pure or enriched samples, even if the parent compound racemizes readily.

Another strategy involves the introduction of a chiral auxiliary to one of the phenyl rings. This can create a diastereomeric preference for one of the atropisomeric conformations, allowing for separation. Subsequent removal of the chiral auxiliary can then yield the enantiomerically enriched biphenyl.

In the specific case of this compound, which is not expected to have stable atropisomers at room temperature, the control of its axial chirality would likely necessitate such derivatization strategies. The synthesis of a chiral derivative, followed by separation of the diastereomers and subsequent removal of the chiral auxiliary, would be a plausible route to obtaining enantiomerically enriched forms of this compound. Chromatographic methods using chiral stationary phases are also a powerful tool for the separation of enantiomers of chiral biphenyls, even those with relatively low rotational barriers, under specific conditions. nih.gov

Dihedral Angle Analysis and its Chemical Implications

The dihedral angle has profound chemical implications. It directly affects the degree of π-conjugation between the two aromatic rings. A smaller dihedral angle (closer to planar) allows for greater overlap of the p-orbitals and more effective electronic communication between the rings. Conversely, a larger dihedral angle (closer to perpendicular) disrupts this conjugation.

This modulation of electronic communication by the dihedral angle can influence a variety of chemical properties:

Spectroscopic Properties: The UV-Vis absorption spectrum of biphenyls is sensitive to the dihedral angle. Increased conjugation leads to a red shift (a shift to longer wavelengths) in the absorption maximum. Therefore, the dihedral angle of a biphenyl derivative can be probed using spectroscopic techniques. google.com

Reactivity: The electronic communication between the rings can affect the reactivity of substituents. For instance, the acidity or basicity of a functional group on one ring can be influenced by an electron-donating or electron-withdrawing group on the other ring, and the extent of this influence is mediated by the dihedral angle.

Ionization and Dissociation: The dihedral angle has been shown to strongly influence the relative potential energy of the neutral and cationic ground states of biphenyls. This, in turn, affects their ionization energies and fragmentation patterns in mass spectrometry. researchgate.net

For this compound, the interplay between the electron-donating methyl group and the electron-withdrawing cyano group will be influenced by the dihedral angle. A smaller dihedral angle would facilitate greater electronic interaction between these two groups, potentially influencing the molecule's dipole moment, reactivity, and spectroscopic properties. The expected dihedral angle for this molecule would be a result of the balance between the steric effects of the meta-substituents and the electronic interactions between the rings.

Compound State Dihedral Angle (°)
Biphenyl Gas Phase ~44
Biphenyl Solution 32 ± 2 rsc.org
3-Methylbiphenyl - 53 westmont.edu

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like biphenyl (B1667301) derivatives to predict their geometric and electronic properties with a favorable balance between accuracy and computational cost. A common approach involves using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to perform calculations. researchgate.netresearchgate.netukm.my

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For biphenyl derivatives, a key structural parameter is the dihedral angle between the two phenyl rings, which significantly influences the molecule's electronic properties and steric profile.

DFT calculations are employed to find the optimized geometry of the ground state. The resulting theoretical structural parameters, such as bond lengths and angles, are often compared with experimental data from techniques like X-ray crystallography to validate the computational method. researchgate.netresearchgate.net For instance, in a study on 3-methyl-4-nitro-1,1-biphenyl, DFT calculations were used to optimize the molecular structure, which was then compared with its X-ray crystal structure. researchgate.net Such analyses help in understanding the conformational preferences and the energy landscape of the molecule.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and spectroscopic behavior. DFT is used to calculate various electronic descriptors, with a primary focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. youtube.comresearchgate.net A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. researchgate.net For example, the calculated HOMO-LUMO gap for 3-methyl-4-nitro-1,1-biphenyl was found to be 4.06 eV, suggesting a stable molecule. researchgate.net Analysis of the distribution of these orbitals reveals the most likely sites for nucleophilic and electrophilic attack. wuxibiology.com

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
3-Methyl-4-nitro-1,1-biphenyl DFT/B3LYP/6-311++G(d,p)--4.06
4,4'-Dimethoxy-1,1-biphenyl DFT--4.57

Data derived from studies on related biphenyl compounds to illustrate typical values. researchgate.net

Reaction Mechanism Elucidation through Transition State Calculations

DFT is a valuable tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This is achieved by locating and characterizing the geometries and energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net

A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. researchgate.net Computational chemists use algorithms to locate these saddle points on the potential energy surface. Once a transition state is found, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it correctly connects the desired reactants and products, thereby validating the proposed reaction pathway. researchgate.net This approach provides detailed insights into the activation energy barriers and the feasibility of a proposed mechanism.

Molecular Dynamics Simulations for Conformational Mobility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations and dynamics, offering insights that are inaccessible through static calculations. nih.govmdpi.com

For flexible molecules like biphenyls, MD simulations can explore their conformational mobility, including the rotation around the biphenyl linkage. These simulations can be used to understand how the molecule behaves in different environments, such as in solution or when interacting with a biological target like a protein. mdpi.comnih.gov For example, MD simulations have been applied to other biphenyl systems, such as 4′-pentyl-4-biphenylcarbonitrile (5CB), to investigate molecular dynamics and self-organization in liquid crystal phases. mdpi.com

Theoretical Approaches to Reactivity Prediction

Beyond the analysis of frontier orbitals, computational chemistry offers several other theoretical approaches to predict chemical reactivity. These methods often rely on calculating a set of "quantum descriptors" derived from the molecule's electronic structure. chemrxiv.org

These descriptors, such as the electrophilicity index, chemical potential, and hardness, are calculated from the energies of the HOMO and LUMO. They provide a quantitative basis for structure-activity relationships (SAR). researchgate.netchemrxiv.org By calculating these properties for a series of related compounds, researchers can build predictive models that correlate molecular structure with chemical reactivity. For instance, the electrophilicity index and the charge on specific carbon atoms have been shown to correlate strongly with reaction barriers in certain reaction types. chemrxiv.org This allows for the in silico screening and design of molecules with desired reactivity profiles.

Advanced Spectroscopic and Diffraction Based Characterization in Organic Chemistry Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

For 3'-Methyl[1,1'-biphenyl]-3-carbonitrile, the ¹H NMR spectrum is expected to show distinct signals for each of the 11 protons—8 aromatic and 3 from the methyl group. The methyl protons would appear as a sharp singlet, likely in the range of 2.4-2.5 ppm. The aromatic protons would resonate in the downfield region, typically between 7.2 and 7.9 ppm. The specific chemical shifts and splitting patterns are dictated by the electronic effects of the nitrile (-CN) and methyl (-CH₃) groups and the spin-spin coupling between adjacent protons. Protons on the nitrile-bearing ring are expected to be further downfield due to the electron-withdrawing nature of the cyano group.

The ¹³C NMR spectrum would provide complementary information, showing a signal for each of the 14 unique carbon atoms in the molecule. The nitrile carbon is highly deshielded and would appear significantly downfield (~118-120 ppm), while the methyl carbon would be found in the aliphatic region (~20-22 ppm). The 12 aromatic carbons would resonate in the approximate range of 125-145 ppm.

Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on standard substituent effects. Actual experimental values may vary slightly.)

¹H NMR (Predicted)
Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Methyl (-CH₃) ~2.45 Singlet (s)
Aromatic (H2', H4', H5', H6') ~7.20 - 7.50 Multiplets (m)

¹³C NMR (Predicted)

Carbon Predicted Chemical Shift (δ, ppm)
Methyl (-CH₃) ~21.5
Nitrile (-CN) ~119.0
C3 (C-CN) ~112.0

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula.

For this compound (C₁₄H₁₁N), the exact mass can be calculated. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺˙) corresponding to this mass. The fragmentation pattern provides structural clues. Key fragmentation pathways would likely involve:

Loss of a methyl radical (·CH₃): Resulting in a fragment ion at [M-15]⁺.

Loss of the nitrile group (·CN): Leading to a fragment at [M-26]⁺.

Cleavage of the biphenyl (B1667301) bond: Generating ions corresponding to the individual substituted phenyl rings.

Expected Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₁₄H₁₁N
Molecular Weight 193.25 g/mol
Exact Mass 193.08915 Da

X-ray Diffraction (XRD) for Solid-State Structure Determination and Intermolecular Interactions

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete molecular structure, including bond lengths, bond angles, and torsional angles, can be mapped.

An XRD analysis of this compound would reveal several key structural features. Of particular interest would be the dihedral angle between the two phenyl rings, which is a defining characteristic of biphenyl compounds and is influenced by steric hindrance and crystal packing forces. The analysis would also provide precise measurements of the C-C bond lengths within the rings, the length of the bond connecting the two rings, and the geometry of the C-CN and C-CH₃ groups. Furthermore, XRD elucidates the intermolecular interactions that govern the crystal lattice, such as potential π-π stacking between the aromatic rings of adjacent molecules or C-H···N interactions involving the nitrile group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these techniques excellent for functional group identification.

The IR and Raman spectra of this compound would be dominated by vibrations from its key structural components.

Nitrile (C≡N) Stretch: A very strong, sharp absorption in the IR spectrum, typically appearing around 2220-2240 cm⁻¹. This is one of the most diagnostic peaks for the molecule.

Aromatic C-H Stretch: Multiple weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methyl group, appearing just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

Aromatic C=C Stretch: Several characteristic bands in the 1400-1610 cm⁻¹ region, indicative of the two phenyl rings.

Characteristic Vibrational Frequencies (Predicted)

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
Nitrile C≡N Stretch 2220 - 2240
Aromatic C-H C-H Stretch 3000 - 3100
Methyl C-H C-H Stretch 2850 - 2960

Advanced Spectroscopic Techniques for Mechanistic Interrogation

Beyond primary structure elucidation, advanced spectroscopic techniques can provide deeper insights into molecular connectivity and behavior.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to unambiguously assign every ¹H and ¹³C signal. For instance, an HMBC experiment would show correlations between the methyl protons and the carbons of the ring to which they are attached (C2', C3', and C4'), confirming the substitution pattern.

Tandem Mass Spectrometry (MS/MS) could be employed to rigorously confirm the fragmentation pathways proposed in the standard MS analysis. By selecting the molecular ion or a primary fragment ion, isolating it, and inducing further fragmentation, a complete "family tree" of fragment ions can be constructed, providing unequivocal structural evidence. These advanced methods are indispensable in complex cases or when studying reaction mechanisms where the compound is an intermediate or product.

Advanced Applications and Structural Motivations in Chemical Science

Supramolecular Chemistry Building Blocks

The biphenyl-nitrile motif is a recognized structural element in supramolecular chemistry, facilitating the construction of ordered, non-covalently bonded assemblies. The specific substitution pattern of 3'-Methyl[1,1'-biphenyl]-3-carbonitrile offers nuanced control over these interactions, making it an intriguing building block for complex supramolecular architectures.

The spontaneous organization of molecules into well-defined, higher-order structures is governed by a delicate balance of non-covalent interactions. nih.gov In the context of this compound, several key interactions are at play:

π-π Stacking: The two phenyl rings of the biphenyl (B1667301) core are prone to π-π stacking interactions, a significant driving force for the self-assembly of aromatic molecules. The methyl group can influence the geometry and strength of these interactions by introducing steric effects that modulate the face-to-face or offset arrangement of the aromatic rings.

Dipole-Dipole Interactions: The nitrile group possesses a strong dipole moment, leading to significant dipole-dipole interactions that can direct the alignment of molecules within a supramolecular assembly.

Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, the nitrile nitrogen can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, this interaction can be a powerful tool for directing self-assembly.

The interplay of these forces dictates the final supramolecular architecture. The study of molecular crystals provides a powerful method for understanding these non-covalent interactions in detail. unam.mxmdpi.com Theoretical and experimental electron density analysis can reveal the specific contacts, such as C-H···π and H···H interactions, that stabilize the crystal packing of biphenyl derivatives. nih.gov

A new class of biphenyl-tripeptides has been shown to self-assemble into robust supramolecular nanofiber hydrogels. nih.gov This self-assembly is driven by hydrogen bonding and π-π stacking interactions, where the biphenyl moiety plays a crucial role in promoting the formation of the fibrous structures. nih.gov

The biphenyl-nitrile motif is a key component in the design of various supramolecular structures, including liquid crystals and functional porous materials. The specific substitution on the biphenyl core, such as the methyl group in this compound, allows for the fine-tuning of the properties of these materials.

Push-pull type biphenyl derivatives, with electron-donating and electron-accepting groups (like the nitrile group), are explored as luminescent liquid crystals. tandfonline.com The molecular geometry, influenced by substituents, plays a major role in the mesomorphic behavior of these materials. mdpi.com For example, unsymmetrical liquid crystalline dimers containing a biphenyl moiety exhibit nematic mesophases, with the thermal properties being significantly affected by the length of flexible spacers. figshare.com The introduction of a lateral methyl group can also influence the mesomorphic properties of liquid crystals. researchgate.net

Furthermore, the principles of self-assembly guided by non-covalent interactions are central to the construction of metal-organic frameworks (MOFs), which are porous crystalline materials formed from metal ions and organic ligands. mdpi.com While not a typical ligand for MOF synthesis, the functional groups of this compound could be modified for incorporation into such frameworks, where the biphenyl-nitrile unit could impart specific functionalities.

The table below summarizes the key non-covalent interactions involving the this compound motif and their role in directing supramolecular assembly.

Interaction TypeStructural Motif InvolvedRole in Supramolecular Assembly
π-π StackingBiphenyl CorePrimary driving force for aggregation and ordering of aromatic systems.
Dipole-DipoleNitrile GroupDirects molecular alignment and contributes to the stability of the assembly.
Hydrogen Bonding (acceptor)Nitrile NitrogenEnables co-assembly with hydrogen bond donors, adding specificity to the architecture.
van der WaalsMethyl Group, Phenyl RingsContributes to the overall cohesive energy and packing efficiency of the structure.

Catalysis and Ligand Design

The rigid yet conformationally flexible biphenyl scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. The strategic placement of substituents on the biphenyl rings is crucial for creating a chiral environment around a metal center, thereby enabling enantioselective transformations.

Axially chiral biphenyls are a privileged class of ligands in asymmetric catalysis. nih.govchemrxiv.org Their effectiveness stems from the stable, yet tunable, chiral environment they provide. The substituents on the biphenyl backbone dictate the steric and electronic properties of the ligand, which in turn influence the reactivity and enantioselectivity of the catalyst. chemrxiv.org

Recent research has focused on the development of adjustable axially chiral biphenyl ligands, where variations in substituent groups at different positions of the biphenyl core allow for the optimization of catalyst performance for specific reactions. nih.govchemrxiv.org For instance, the synthesis of chiral biphenyl monophosphines has been explored for their application in enantioselective Suzuki-Miyaura coupling reactions. researchgate.net

The table below outlines a hypothetical synthetic pathway for the conversion of this compound into a chiral phosphine (B1218219) ligand.

StepReactionReagentsResulting Functional Group
1Reduction of NitrileLiAlH₄ or H₂/CatalystAmine (-CH₂NH₂)
2Diazotization and Sandmeyer ReactionNaNO₂, HCl, then CuCNNitrile (-CN) at a different position (if desired)
3Conversion to PhosphinePh₂P(O)H, then reductionPhosphine (-PPh₂)
4Resolution of EnantiomersChiral resolving agentEnantiopure Ligand

Organometallic complexes are central to catalysis and are composed of a metal center and surrounding organic ligands. researchgate.net The properties and reactivity of these complexes are highly dependent on the nature of the ligands. Biphenyl-based ligands, due to their steric bulk and electronic tunability, are widely used in organometallic chemistry.

While there is limited specific information on organometallic complexes of this compound itself, the principles of ligand coordination suggest its potential. The nitrile group can coordinate to a metal center, although it is generally a weaker coordinating group compared to phosphines or amines. More commonly, the biphenyl carbonitrile would be chemically modified to introduce stronger coordinating groups.

The resulting organometallic complexes could find applications in various catalytic reactions. For example, palladium complexes with chiral biphenyl phosphine ligands are highly effective in a range of cross-coupling reactions. rsc.org The steric and electronic environment created by the ligand around the metal center is critical for both the catalytic activity and the stereochemical outcome of the reaction.

Rational Design of Functional Materials

The rational design of functional materials involves the deliberate choice of molecular building blocks with specific properties to create materials with desired macroscopic functions. functmaterials.org.ua The unique combination of a semi-rigid biphenyl core, a polar nitrile group, and a non-polar methyl group makes this compound an interesting candidate for the development of functional organic materials.

The biphenyl unit is a common structural motif in materials for organic electronics due to its ability to facilitate charge transport through π-π stacking. researchgate.net The nitrile group, being strongly electron-withdrawing, can be used to tune the electronic properties of the material, such as its electron affinity and energy levels. The methyl group can influence the solubility and processing characteristics of the material, as well as its solid-state packing.

For instance, biphenyl derivatives are used in the synthesis of modified polyimides to create materials with specific thermal and dielectric properties. researchgate.net The incorporation of methyl and biphenyl structures can enhance the processability and high-temperature resistance of these polymers. researchgate.net Furthermore, the biphenyl-nitrile structure is a key component in many liquid crystal materials, where the shape anisotropy and polarity of the molecule are crucial for the formation of mesophases. figshare.commdpi.com

The table below summarizes the potential applications of this compound in the design of functional materials and the role of its structural features.

Application AreaKey Structural Feature(s)Role of the Feature(s)
Organic ElectronicsBiphenyl Core, Nitrile GroupFacilitates charge transport (π-π stacking) and tunes electronic properties.
High-Performance PolymersBiphenyl Core, Methyl GroupImparts thermal stability, rigidity, and influences solubility and processing.
Liquid CrystalsBiphenyl Core, Nitrile GroupProvides molecular shape anisotropy and polarity necessary for mesophase formation.

Structure-Function Relationships in Biphenyl Carbonitrile-Based Materials

The properties of materials derived from this compound are intrinsically linked to its molecular structure. This structure is composed of three key components: the biphenyl scaffold, a nitrile functional group, and a methyl substituent. The interplay between these components dictates the molecule's physical and electronic characteristics, which in turn determines its suitability for various advanced applications.

The nitrile group (-C≡N) at the 3-position introduces a strong dipole moment to the molecule. This polarity is crucial for creating materials with specific dielectric properties. In the context of liquid crystals, a terminal nitrile group often leads to a high positive dielectric anisotropy, a key property for the operation of twisted nematic displays. The strong dipole-dipole interactions facilitated by the nitrile group can also influence the self-assembly of these molecules, leading to the formation of ordered structures.

The methyl group (-CH₃) at the 3'-position, while seemingly simple, has a significant impact on the molecule's properties. As an electron-donating group, it can modulate the electronic structure of the biphenyl system. Theoretical studies on substituted biphenyls have shown that the position of a methyl group can affect the molecule's total energy, energy gap, and electrochemical hardness. researchgate.netjournalofbabylon.comjournalofbabylon.com Furthermore, the steric bulk of the methyl group influences the intermolecular interactions and the packing of the molecules. The meta-positioning of both the nitrile and methyl groups results in an asymmetric, bent molecular shape. This asymmetry can disrupt crystal packing, potentially lowering the melting point and influencing the phase behavior of liquid crystalline materials.

The combination of a rigid biphenyl core, a polar nitrile group, and a sterically influential methyl group in a specific geometric arrangement allows for the fine-tuning of material properties. The structure-function relationship in this compound-based materials is a delicate balance of intermolecular forces, molecular shape, and electronic characteristics, making it a molecule of interest for the design of new functional organic materials.

Intermediates in the Synthesis of Complex Organic Molecules

Substituted biphenyls are recognized as "privileged scaffolds" in medicinal chemistry and are crucial building blocks in materials science. gre.ac.ukarabjchem.org this compound serves as a valuable intermediate for the synthesis of more complex organic molecules due to the versatility of its nitrile group and the stability of its biphenyl framework.

The nitrile group is a versatile functional handle that can be transformed into a variety of other functional groups. This chemical reactivity is key to its role as a synthetic intermediate. For instance, the nitrile group can undergo hydrolysis to form a carboxylic acid, a common functional group in pharmaceuticals. It can also be reduced to a primary amine, which can then be used in a wide range of coupling reactions to build larger molecules. Additionally, the nitrile can react with azides to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

The synthesis of this compound itself is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. rsc.orgyoutube.comorganic-chemistry.org This reaction creates the central biphenyl bond by coupling an aryl halide with an arylboronic acid or ester. The table below outlines the possible combinations of reactants for the synthesis of this molecule via the Suzuki-Miyaura reaction.

Reactant A (Aryl Halide)Reactant B (Arylboronic Acid/Ester)
3-Bromobenzonitrile (B1265711)(3-methylphenyl)boronic acid
3-Iodobenzonitrile (B1295488)(3-methylphenyl)boronic acid
3-Bromo-1-methylbenzene(3-cyanophenyl)boronic acid
3-Iodo-1-methylbenzene(3-cyanophenyl)boronic acid

Other cross-coupling methodologies such as the Stille coupling (using organotin reagents) or the Hiyama coupling (using organosilicon reagents) could also be employed for its synthesis. rsc.orgacs.org The availability of various synthetic routes to this molecule, combined with the reactivity of its nitrile group, makes this compound a strategic intermediate for accessing a diverse range of complex molecular targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.